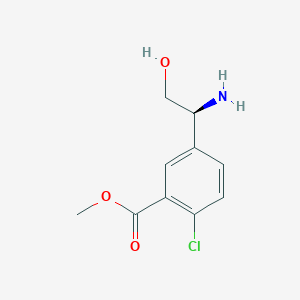
Methyl (S)-5-(1-amino-2-hydroxyethyl)-2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a hydroxyl group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate typically involves the esterification of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-[(1S)-1-amino-2-oxoethyl]-2-chlorobenzoate.
Reduction: Formation of 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzylamine.
Substitution: Formation of 5-[(1S)-1-amino-2-hydroxyethyl]-2-hydroxybenzoate.
Applications De Recherche Scientifique
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their structure and function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-bromobenzoate
- Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-fluorobenzoate
- Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-iodobenzoate
Uniqueness
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of functional groups in this compound provides a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)7-4-6(9(12)5-13)2-3-8(7)11/h2-4,9,13H,5,12H2,1H3/t9-/m1/s1 |
Clé InChI |
UYEPCBNVDUGPTQ-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CC(=C1)[C@@H](CO)N)Cl |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(CO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)
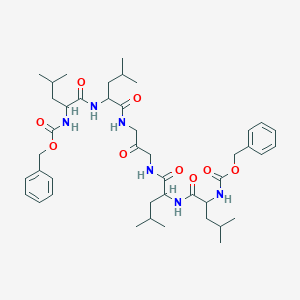
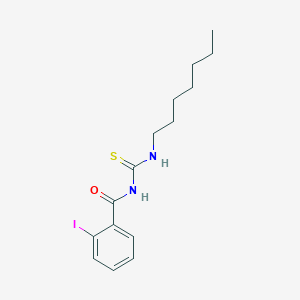
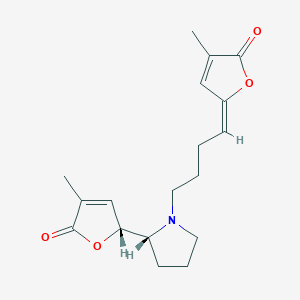
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
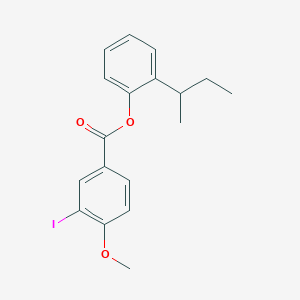
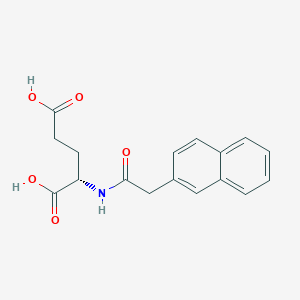

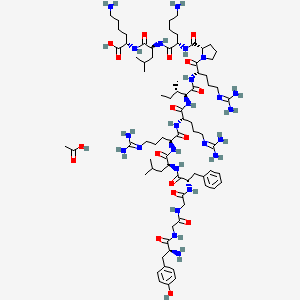
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)

